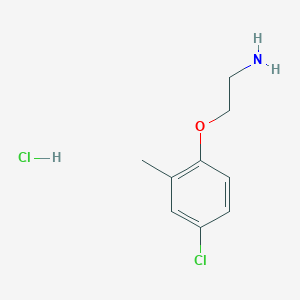
2-Anilino-1,2-bis(4-chlorophenyl)ethanone
Vue d'ensemble
Description
2-Anilino-1,2-bis(4-chlorophenyl)ethanone is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources . Information such as melting point, boiling point, density, and solubility would typically be part of this analysis.Applications De Recherche Scientifique
2-Anilino-1,2-bis(4-chlorophenyl)ethanone in Quinoline Synthesis
A significant application of this compound derivatives is their use in synthesizing quinolines. In particular, the reaction of 2-(1-phenylvinyl)aniline and its derivatives with acetophenone leads to the formation of 1,2-dihydro-4-phenylquinolines. This synthesis is notable for its high yields and the detailed structure determination through NMR spectroscopy. The reaction mechanism is proposed to involve a 6π-electrocyclic rearrangement as a key step, highlighting the compound's utility in organic synthesis and the creation of heterocyclic compounds (Walter, 1994).
Catalytic and Reactive Properties
In Metal Complexes and Catalysis
1,2-Bis(anilino)ethane derivatives, closely related to this compound, have been used to form metal complexes, such as with calcium and potassium. These complexes have been examined for their structures, revealing insights into their formation and crystallization. Although some of these complexes showed inactivity as catalysts in certain reactions, their behavior in forming regiocontrolled adducts in hydroamination reactions indicates their potential as reactive intermediates or catalysts in organic synthesis (Ziemann et al., 2018).
Application in Organic Synthesis
As a Building Block in Heterocyclic Compound Synthesis
Compounds structurally related to this compound have been synthesized and utilized as key intermediates in the creation of various organic molecules. For instance, derivatives like (E)-1,2-diphenyl-2-(arylimino) ethanol have been synthesized and further oxidized to yield various ethanone derivatives, showcasing the compound's versatility as a building block in synthesizing a wide array of organic molecules, characterized by their high yield and structural specificity (Aiube et al., 2013).
Environmental Applications
In Environmental Remediation
A strain of Rhodococcus sp., IITR03, which can degrade DDT, a compound structurally similar to this compound, has been isolated. This strain demonstrates the potential for bioremediation of contaminated sites, as it can also degrade other chlorinated aromatic compounds. The presence of the catechol 1,2-dioxygenase enzyme, which converts catechol to cis,cis-muconic acid, underlines the strain's potential for field bioremediation studies and the degradation of persistent organic pollutants (Bajaj et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-anilino-1,2-bis(4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO/c21-16-10-6-14(7-11-16)19(23-18-4-2-1-3-5-18)20(24)15-8-12-17(22)13-9-15/h1-13,19,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQIIMQTYKJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



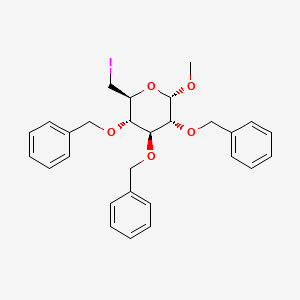
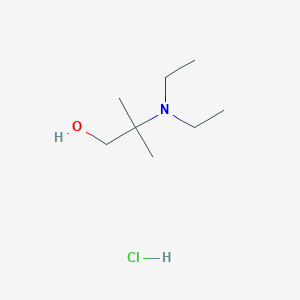
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158338.png)


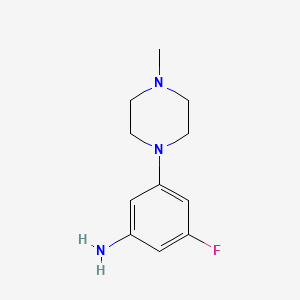


![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3158380.png)
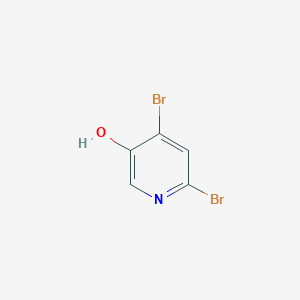
![Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate](/img/structure/B3158385.png)

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B3158400.png)
